Cas no 2228171-04-6 (tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate)

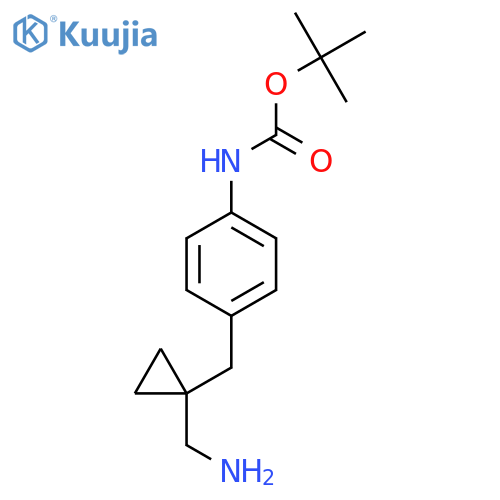

2228171-04-6 structure

商品名:tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate

- 2228171-04-6

- EN300-1877389

- tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate

-

- インチ: 1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-6-4-12(5-7-13)10-16(11-17)8-9-16/h4-7H,8-11,17H2,1-3H3,(H,18,19)

- InChIKey: OUJSFULAXYDAJB-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1)CC1(CN)CC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 276.183778013g/mol

- どういたいしつりょう: 276.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1877389-1.0g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1877389-2.5g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 2.5g |

$1399.0 | 2023-09-18 | ||

| Enamine | EN300-1877389-10.0g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1877389-0.05g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 0.05g |

$600.0 | 2023-09-18 | ||

| Enamine | EN300-1877389-0.25g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 0.25g |

$657.0 | 2023-09-18 | ||

| Enamine | EN300-1877389-0.5g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 0.5g |

$685.0 | 2023-09-18 | ||

| Enamine | EN300-1877389-1g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 1g |

$714.0 | 2023-09-18 | ||

| Enamine | EN300-1877389-10g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 10g |

$3069.0 | 2023-09-18 | ||

| Enamine | EN300-1877389-5.0g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1877389-5g |

tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |

2228171-04-6 | 5g |

$2070.0 | 2023-09-18 |

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

2228171-04-6 (tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬